Pyrrol-2,3,5-tricarbonsäure

Übersicht

Beschreibung

Pyrrole-2,3,5-tricarboxylic acid (PTCA) is a cyclic organic compound that is found naturally in some plants, fungi, and bacteria. It is a highly versatile compound and has been used in a wide range of scientific research applications. It has been studied for its potential use in drug development, as a catalyst in organic synthesis, and as a fluorescent probe for biological processes. The structure and properties of PTCA make it an attractive target for further research.

Wissenschaftliche Forschungsanwendungen

Melanin-Analyse

PTCA ist ein Abbauprodukt von Melanin, einem Pigment, das in den meisten Organismen vorkommt . Es wird während der alkalischen Wasserstoffperoxid-Oxidation (AHPO) von Eumelanin, einer Art von Melanin, gebildet . Die Quantifizierung von PTCA und anderen Markern liefert nützliche Informationen über die Menge und strukturelle Vielfalt von Melaninen in verschiedenen biologischen Proben .

Haarbehandlungsanalyse

PTCA wurde als Marker für oxidative Haarbehandlungen identifiziert . Oxidative kosmetische Haarbehandlungen können zur Bildung von PTCA führen . Die Konzentration von PTCA in Haarproben kann helfen, frühere kosmetische Behandlungen zu erkennen, was bei forensischen Analysen nützlich ist .

Marker für Alkoholkonsum

Im Kontext der Haaranalyse kann das Vorhandensein von PTCA auf die Reduktion von eingebauten Xenobiotika in Haaren hinweisen, wie z. B. Ethylglucuronid (EtG), einem Marker für Alkoholkonsum . Dies liegt daran, dass oxidative kosmetische Haarbehandlungen den EtG-Spiegel senken und gleichzeitig die Bildung von PTCA erhöhen können .

Melanin-Abbaustudien

PTCA ist eines der Abbauprodukte, die während der starken Oxidation von Melanin mit Wasserstoffperoxid gebildet werden . Daher kann das Vorhandensein von PTCA Einblicke in den Abbauprozess von Melanin liefern

Wirkmechanismus

Target of Action

Pyrrole-2,3,5-tricarboxylic acid (PTCA) is a degradation product of melanin . Melanin, a complex polymer, is the primary target of PTCA. Melanin plays a critical role in physiological processes and shaping animal behavior .

Mode of Action

PTCA interacts with melanin during oxidative processes. Specifically, it is produced during the photoaging of eumelanin, a type of melanin . The interaction results in changes to the melanin structure, leading to the production of PTCA .

Biochemical Pathways

The formation of PTCA is part of the melanin degradation pathway. This process involves the oxidation of eumelanin, which gives rise to PTCA . This pathway plays a crucial role in the pigmentation process in various organisms .

Pharmacokinetics

It is known that ptca is a product of oxidative processes, suggesting that its presence and concentration may be influenced by factors such as oxidative stress and exposure to radiation .

Result of Action

The production of PTCA as a result of melanin oxidation has several implications. It serves as a marker for oxidative hair treatment , and its presence can indicate the extent of melanin degradation . Furthermore, changes in the electronic properties of melanin due to ionizing radiation can enhance the growth of melanized fungi .

Action Environment

The action of PTCA is influenced by environmental factors such as exposure to light and ionizing radiation . These factors can affect the rate of melanin oxidation and thus the production of PTCA . Additionally, the environment within the organism, such as the presence of oxidative stress, can also influence the action of PTCA .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Pyrrole-2,3,5-tricarboxylic acid is synthesized from 2-amino-pyrrole-5-carboxylic acid by the enzyme pyrroline-5-carboxylate synthetase . It plays a role in the biochemical reactions involving melanin, a pigment that is critical for physiological processes and animal behavior .

Cellular Effects

The cellular effects of Pyrrole-2,3,5-tricarboxylic acid are primarily related to its role in melanin metabolism. Melanin pigments are stored in melanosomes, organelles in cells, and play a crucial role in sequestering metals, shielding tissues from photo-oxidation and mechanical abrasion, and providing visual signals .

Molecular Mechanism

The molecular mechanism of Pyrrole-2,3,5-tricarboxylic acid involves its interaction with melanin. When melanin is subjected to alkaline hydrogen peroxide oxidation (AHPO), it yields primarily pyrrole-2,3-dicarboxylic acid (PDCA) and pyrrole-2,3,4,5-tetracarboxylic acid (PTeCA) cross-linked at the C2 and C3 positions .

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Metabolic Pathways

Pyrrole-2,3,5-tricarboxylic acid is involved in the metabolic pathways of melanin. It is a degradation product of melanins and serves as a biomarker for Melatonin metabolism.

Subcellular Localization

Given its role in melanin metabolism, it may be localized in melanosomes, the organelles where melanin pigments are stored .

Eigenschaften

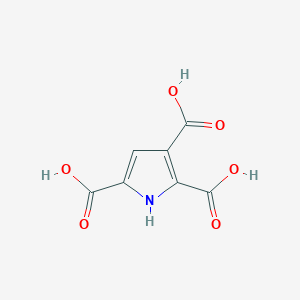

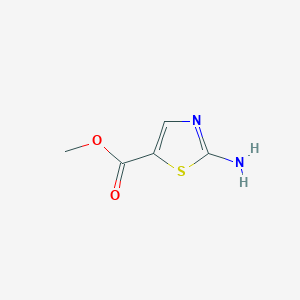

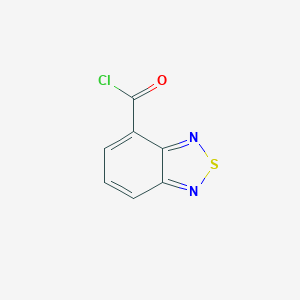

IUPAC Name |

1H-pyrrole-2,3,5-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO6/c9-5(10)2-1-3(6(11)12)8-4(2)7(13)14/h1,8H,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSAVTSXHXRENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241508 | |

| Record name | Pyrrole-2,3,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

945-32-4 | |

| Record name | Pyrrole-2,3,5-tricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole-2,3,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of Pyrrole-2,3,5-tricarboxylic acid in melanin research?

A1: PTCA is a major degradation product of eumelanin, a type of melanin responsible for brown and black pigmentation. Its presence and quantity in biological samples help researchers quantify eumelanin and investigate its role in various biological processes [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How is Pyrrole-2,3,5-tricarboxylic acid used to quantify eumelanin?

A2: Eumelanin is chemically degraded using methods like alkaline hydrogen peroxide oxidation or acidic permanganate oxidation. PTCA, a stable product of these reactions, is then quantified using techniques like HPLC-UV or HPLC-MS. The amount of PTCA directly correlates to the original eumelanin concentration in the sample [, , , , , , , , , ].

Q3: Can Pyrrole-2,3,5-tricarboxylic acid differentiate between eumelanin and pheomelanin?

A3: While PTCA is primarily a marker for eumelanin, certain degradation conditions can produce it from pheomelanin, albeit artificially. To accurately differentiate between these melanin types, researchers analyze PTCA alongside other markers like 4-amino-3-hydroxyphenylalanine (AHP) for pheomelanin and employ appropriate degradation methods [, , , , , ].

Q4: What are the advantages of the improved HPLC methods using ion pair reagents for analyzing PTCA and other melanin markers?

A4: Improved HPLC methods incorporating ion pair reagents like tetra-n-butylammonium bromide enhance the separation and quantification of PTCA and other melanin markers. These methods address issues of short column lifetime, peak overlapping, and improve accuracy and reproducibility, especially in samples with low marker concentrations [].

Q5: Besides quantification, what other information can PTCA analysis provide about eumelanin?

A5: Analyzing PTCA alongside other eumelanin markers like pyrrole-2,3-dicarboxylic acid (PDCA) provides insights into the structural diversity of eumelanin. The ratio of these markers can indicate the relative proportions of different building blocks, such as 5,6-dihydroxyindole-2-carboxylic acid (DHICA) and 5,6-dihydroxyindole (DHI), within the eumelanin polymer [, , , , , ].

Q6: How does the DHICA content in eumelanin relate to its properties?

A6: The ratio of DHICA to DHI in eumelanin influences its properties. Higher DHICA content is linked to stronger antioxidant activity and a darker brown color. Analyzing the PTCA/PDCA ratio provides insights into this ratio and helps researchers understand the structure-function relationship of eumelanin [, , , , ].

Q7: Does the method of eumelanin extraction impact its structural and chemical properties, as reflected by PTCA analysis?

A7: Yes, extraction methods significantly influence the properties of isolated eumelanin. Acid/base extractions, compared to enzymatic methods, lead to higher protein contamination, melanosome destruction, altered molecular structure, and lower PTCA yields. Enzymatic extraction preserves melanosome integrity and provides a more accurate representation of natural eumelanin [].

Q8: How is PTCA analysis applied in forensic toxicology?

A8: PTCA serves as a marker for oxidative hair treatments like bleaching, which can impact drug concentration in hair analysis. Detecting elevated PTCA levels in hair samples alerts forensic scientists to potential cosmetic alterations that might influence drug test results [, , , ].

Q9: What does PTCA reveal about melanin production in genetic disorders like albinism?

A9: Studying PTCA levels in individuals with albinism provides insights into the functionality of tyrosinase, the enzyme responsible for melanin synthesis. Lower PTCA levels, indicating reduced eumelanin, can reflect different mutations in the tyrosinase gene and aid in understanding the genetic basis of albinism [].

Q10: How does PTCA contribute to understanding the role of melanin in melanoma?

A10: Analyzing PTCA levels in melanoma cells and tissues helps researchers understand melanin's role in this cancer. Studies have shown that melanoma cells can have varying eumelanin and pheomelanin content, and changes in PTCA levels can indicate altered melanogenesis during tumor progression [, , , , ].

Q11: What is the significance of PTCA detection in visceral tissues like adipose tissue?

A11: The discovery of PTCA in visceral adipose tissue of obese individuals was significant as it indicated eumelanin synthesis in a tissue not traditionally associated with pigmentation. This finding suggests potential novel roles of melanin in metabolic processes and opens avenues for further research on melanin beyond its traditional roles [].

Q12: How is PTCA analysis used in studying the effects of melanogenic stimulants on pigment production?

A12: Researchers use PTCA analysis to evaluate the efficacy of melanogenic stimulants. By comparing PTCA levels in treated and untreated samples, they can determine if the stimulant induces eumelanin synthesis and understand its mechanism of action in melanogenesis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)